Executive Summary[3-(5-Aminopyrazin-2-yl)phenyl]methanol (CAS: 1255638-73-3) is a highly specialized, privileged molecular scaffold utilized extensively in the early-stage discovery of targeted therapeutics. As a Senior Application Scientist overseeing library design, I recognize this compound not merely as a synthetic intermediate, but as a pre-optimized pharmacophore. By combining a bidentate hinge-binding aminopyrazine core with a versatile, solvent-directed hydroxymethylphenyl moiety, this building block enables the rapid generation of potent kinase inhibitors. This whitepaper deconstructs its chemical properties, structural causality in drug design, and provides a self-validating protocol for its synthesis and characterization.
Executive Summary[3-(5-Aminopyrazin-2-yl)phenyl]methanol (CAS: 1255638-73-3) is a highly specialized, privileged molecular scaffold utilized extensively in the early-stage discovery of targeted therapeutics. As a Senior Application Scientist overseeing library design, I recognize this compound not merely as a synthetic intermediate, but as a pre-optimized pharmacophore. By combining a bidentate hinge-binding aminopyrazine core with a versatile, solvent-directed hydroxymethylphenyl moiety, this building block enables the rapid generation of potent kinase inhibitors. This whitepaper deconstructs its chemical properties, structural causality in drug design, and provides a self-validating protocol for its synthesis and characterization.
Whitepaper: Structural, Chemical, and Pharmacological Profiling of[3-(5-Aminopyrazin-2-yl)phenyl]methanol
Executive Summary[3-(5-Aminopyrazin-2-yl)phenyl]methanol (CAS: 1255638-73-3) is a highly specialized, privileged molecular scaffold utilized extensively in the early-stage discovery of targeted therapeutics[1]. As a Senior Application Scientist overseeing library design, I recognize this compound not merely as a synthetic intermediate, but as a pre-optimized pharmacophore. By combining a bidentate hinge-binding aminopyrazine core with a versatile, solvent-directed hydroxymethylphenyl moiety, this building block enables the rapid generation of potent kinase inhibitors[2]. This whitepaper deconstructs its chemical properties, structural causality in drug design, and provides a self-validating protocol for its synthesis and characterization.
Chemical Identity & Quantitative Physicochemical Profile
Understanding the baseline physicochemical properties of[3-(5-Aminopyrazin-2-yl)phenyl]methanol is critical for predicting its behavior in biological systems and downstream synthetic steps[1]. The following table summarizes its core quantitative data:
| Property | Value | Scientific Implication |
| IUPAC Name | [3-(5-aminopyrazin-2-yl)phenyl]methanol | Defines exact structural connectivity. |
| CAS Registry Number | 1255638-73-3 | Unique identifier for procurement and safety[2]. |
| Molecular Formula | C11H11N3O | Indicates a low molecular weight starting material. |
| Molecular Weight | 201.23 g/mol | Ideal for fragment-based or lead-oriented synthesis. |
| Topological Polar Surface Area (TPSA) | ~72.0 Ų | Excellent cell permeability potential (Rule of 5 compliant). |
| Hydrogen Bond Donors | 2 (NH2, OH) | Facilitates critical target interactions (e.g., kinase hinge)[3]. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Enhances aqueous solubility and target binding affinity. |
Structural Causality in Drug Design
In medicinal chemistry, every atom must serve a defined purpose. The architecture of[3-(5-Aminopyrazin-2-yl)phenyl]methanol is purposefully designed to exploit the highly conserved ATP-binding pocket of human kinases[4].
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The Aminopyrazine Core (The Anchor): The 2-aminopyrazine motif is a classic "hinge-binder." The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyrazine nitrogen acts as a hydrogen bond acceptor from the backbone amide NH[3]. This bidentate interaction perfectly mimics the adenine ring of endogenous ATP, anchoring the molecule firmly within the active site.
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The Meta-Hydroxymethylphenyl Group (The Vector): Positioned at the 5-position of the pyrazine ring, the phenyl ring projects outward toward the solvent-exposed region or the gatekeeper pocket. The meta-substitution of the hydroxymethyl group is highly strategic. It avoids steric clashes with the narrow hinge region while providing a versatile synthetic handle (the hydroxyl group). This handle can form solvent hydrogen bonds or be functionalized (e.g., converted to an ether, ester, or leaving group) to access adjacent allosteric pockets[4].
Pharmacophore model illustrating hydrogen bond interactions with the kinase hinge region.
Validated Synthetic Methodology
To ensure high fidelity and yield, the synthesis of[3-(5-Aminopyrazin-2-yl)phenyl]methanol is typically executed via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of catalyst and base is critical; we utilize Pd(dppf)Cl2 because its bidentate dppf ligand prevents catalyst deactivation, ensuring efficient turnover even with electron-deficient pyrazines.
Synthetic workflow for[3-(5-Aminopyrazin-2-yl)phenyl]methanol via Suzuki-Miyaura coupling.
Step-by-Step Protocol:
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Preparation & Degassing: In an oven-dried Schlenk flask, combine 5-bromopyrazin-2-amine (1.0 eq) and (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq). Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Degas the mixture by sparging with N2 for 15 minutes to prevent the oxidation of the Pd(0) active species.
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Catalyst & Base Addition: Add Potassium Carbonate (K2CO3, 2.5 eq) and Pd(dppf)Cl2 (0.05 eq). Causality: K2CO3 is a mild base that facilitates the transmetalation step without degrading the sensitive hydroxymethyl group.
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Reaction Execution: Heat the reaction mixture to 90°C under an N2 atmosphere for 12 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the complete disappearance of the starting bromide.
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Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM) to afford the pure product as an off-white solid[1].
Analytical Characterization (Quality Control)
A self-validating protocol requires rigorous analytical characterization to confirm structural integrity and purity before downstream application[2].
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LC-MS Analysis: Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The target compound must exhibit a dominant [M+H]+ peak at m/z 202.1.
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1H NMR (400 MHz, DMSO-d6) Verification:
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Pyrazine Core: Look for two distinct aromatic singlets/doublets between 8.00 - 8.60 ppm, confirming the intact pyrazine ring.
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Phenyl Ring: A multiplet between 7.20 - 7.90 ppm integrating for 4 protons.
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Amino Group: A broad singlet around 6.50 ppm integrating for 2 protons (D2O exchangeable).
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Hydroxymethyl Group: A doublet around 4.55 ppm (CH2, 2H) and a triplet around 5.25 ppm (OH, 1H, D2O exchangeable).
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Conclusion[3-(5-Aminopyrazin-2-yl)phenyl]methanol is a structurally optimized, highly functionalizable scaffold. By understanding the causality behind its chemical architecture—specifically its bidentate hinge-binding capability and solvent-directed vector—medicinal chemists can leverage this compound to accelerate the discovery of targeted therapies[4].
References
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Bidepharm. "CAS:1255638-73-3(3-(5-Aminopyrazin-2-yl)phenyl)methanol-毕得医药". 2
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Combi-Blocks. "[1255638-73-3], MFCD17677634,[3-(5-Aminopyrazin-2-yl)phenyl]methanol". 1
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Google Patents. "WO2024215820A2 - A cyclic peptide for trapping interleukin-1 beta". 3
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Google Patents. "WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors". 4
Sources
- 1. [1255638-73-3], MFCD17677634, [3-(5-Aminopyrazin-2-yl)phenyl]methanol [combi-blocks.com]
- 2. CAS:1255638-73-3, (3-(5-Aminopyrazin-2-yl)phenyl)methanol-毕得医药 [bidepharm.com]
- 3. WO2024215820A2 - A cyclic peptide for trapping interleukin-1 beta - Google Patents [patents.google.com]
- 4. WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors - Google Patents [patents.google.com]
